molecular formula C15H12O4 B12621744 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 922165-60-4

9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B12621744
CAS No.: 922165-60-4
M. Wt: 256.25 g/mol
InChI Key: YVBQFCQJMVODCJ-UHFFFAOYSA-N
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Description

9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800 . It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one typically involves the reaction of 7H-furo3,2-gbenzopyran-7-one with but-2-en-1-ol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of hydrogenated products.

Scientific Research Applications

9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one include:

  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
  • 8-Isopentenyloxypsoralene
  • 9-(3-Methylbut-2-enyloxy)furo(3,2-g)chromen-7-one

Uniqueness

The uniqueness of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one lies in its specific chemical structure and the resulting biological activities

Properties

CAS No.

922165-60-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

9-but-2-enoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H12O4/c1-2-3-7-17-15-13-11(6-8-18-13)9-10-4-5-12(16)19-14(10)15/h2-6,8-9H,7H2,1H3

InChI Key

YVBQFCQJMVODCJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

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